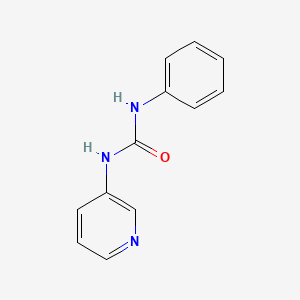
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in various fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the mechanism .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol involves the conversion of 4-(4-chlorophenyl)piperidin-4-ol to 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol through nitrosation reaction.", "Starting Materials": [ "4-(4-chlorophenyl)piperidin-4-ol", "Nitrous acid (HNO2)", "Sodium nitrite (NaNO2)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (C2H5OH)" ], "Reaction": [ "Step 1: Dissolve 4-(4-chlorophenyl)piperidin-4-ol in ethanol.", "Step 2: Add a solution of sodium nitrite in water to the above solution.", "Step 3: Add hydrochloric acid dropwise to the above solution to maintain the pH between 2-3.", "Step 4: Stir the reaction mixture at room temperature for 1 hour.", "Step 5: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9.", "Step 6: Extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol as a yellow solid." ] } | |
Numéro CAS |
3192-36-7 |
Formule moléculaire |
C11H13ClN2O2 |
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-3-1-9(2-4-10)11(15)5-7-14(13-16)8-6-11/h1-4,15H,5-8H2 |
Clé InChI |
IHXJUMJVTANEEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)N=O |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-](/img/structure/B6168752.png)

